![molecular formula C15H24O2S B14260637 2-{[6-(Thiophen-3-YL)hexyl]oxy}oxane CAS No. 160757-93-7](/img/structure/B14260637.png)
2-{[6-(Thiophen-3-YL)hexyl]oxy}oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[6-(Thiophen-3-YL)hexyl]oxy}oxane is a chemical compound that features a thiophene ring attached to a hexyl chain, which is further connected to an oxane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(Thiophen-3-YL)hexyl]oxy}oxane typically involves the use of thiophene derivatives and hexyl chains. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group tolerant conditions . Another method involves nickel-catalyzed Kumada catalyst-transfer polycondensation, which is used for synthesizing thiophene-based conjugated polymers .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic systems as mentioned above. The choice of method depends on the desired purity, yield, and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-{[6-(Thiophen-3-YL)hexyl]oxy}oxane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Aplicaciones Científicas De Investigación
2-{[6-(Thiophen-3-YL)hexyl]oxy}oxane has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Medicine: Investigated for potential therapeutic applications, although specific uses are still under research.
Mecanismo De Acción
The mechanism of action of 2-{[6-(Thiophen-3-YL)hexyl]oxy}oxane involves its interaction with molecular targets and pathways. The thiophene ring can participate in π-π interactions, while the hexyl chain and oxane ring provide structural stability. These interactions can influence the compound’s electronic properties and reactivity, making it suitable for various applications in materials science and organic electronics .
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-trihydroxy-6-{[1-(4-methoxyphenyl)pentan-3-yl]oxy}oxane: This compound features a similar oxane ring but with different substituents, leading to different chemical properties and applications.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Another thiophene-based compound with applications in organic electronics.
Uniqueness
2-{[6-(Thiophen-3-YL)hexyl]oxy}oxane is unique due to its specific combination of a thiophene ring, hexyl chain, and oxane ring. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in organic electronics and materials science .
Propiedades
Número CAS |
160757-93-7 |
|---|---|
Fórmula molecular |
C15H24O2S |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
2-(6-thiophen-3-ylhexoxy)oxane |
InChI |
InChI=1S/C15H24O2S/c1(3-7-14-9-12-18-13-14)2-5-10-16-15-8-4-6-11-17-15/h9,12-13,15H,1-8,10-11H2 |
Clave InChI |
ZXLIITNXVRWITA-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCCCCCCC2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


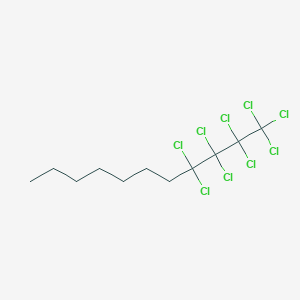
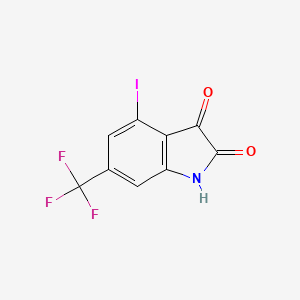
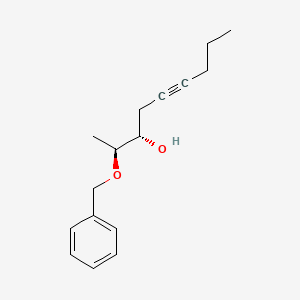
![2,2'-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole]](/img/structure/B14260581.png)

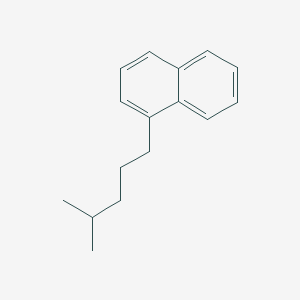
![Silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl-](/img/structure/B14260588.png)
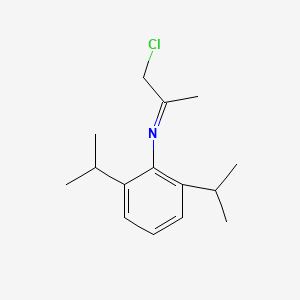

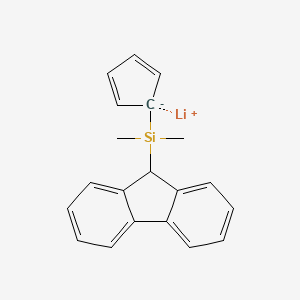
![2-Methylpropyl (2R)-2-[(prop-2-en-1-yl)oxy]propanoate](/img/structure/B14260612.png)
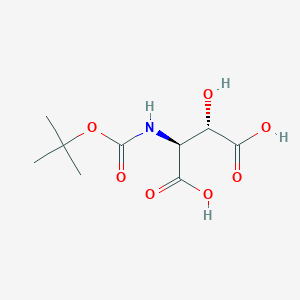
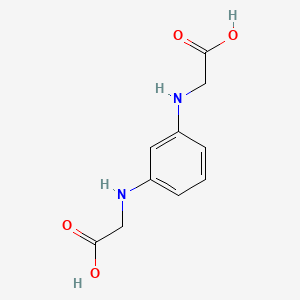
![3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14260648.png)
